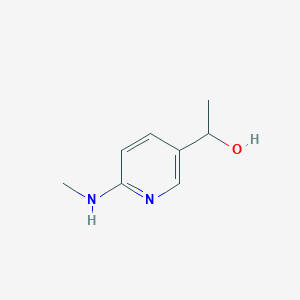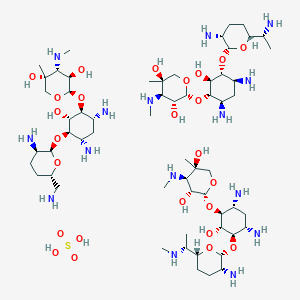
Gentamicin sulfate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gentamicin sulfate salt is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Micromonospora purpurea. It was discovered in 1963 and is widely used due to its effectiveness against both gram-positive and gram-negative bacteria . This compound is particularly useful for treating severe infections caused by Pseudomonas aeruginosa and other resistant bacterial strains .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gentamicin sulfate salt is produced through the fermentation of Micromonospora purpurea or Micromonospora echinospora . The fermentation process involves growing the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compound. The purified gentamicin is then converted into its sulfate salt form by reacting it with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. The bacteria are cultured in bioreactors under controlled conditions to optimize the yield of gentamicin. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gentamicin sulfate salt primarily undergoes substitution reactions due to the presence of multiple amino and hydroxyl groups in its structure . These functional groups make it reactive towards various chemical reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and oxidizing agents. For example, it can react with strong acids like hydrochloric acid to form gentamicin hydrochloride . It can also undergo oxidation reactions with agents like hydrogen peroxide.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions can lead to the formation of gentamicin derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Gentamicin sulfate salt has a wide range of scientific research applications:
Mecanismo De Acción
Gentamicin sulfate salt exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes . This binding interferes with the translocation of peptidyl-tRNA from the acceptor site to the donor site, causing codon misreading and inhibiting protein synthesis . The disruption of protein synthesis ultimately leads to bacterial cell death .
Comparación Con Compuestos Similares
Gentamicin sulfate salt is part of the aminoglycoside class of antibiotics, which includes other compounds such as:
Streptomycin: Another aminoglycoside antibiotic that also targets bacterial ribosomes but has a different spectrum of activity.
This compound is unique due to its broad spectrum of activity and its ability to synergize with other antibiotics, such as beta-lactams, to enhance their effectiveness .
Propiedades
Fórmula molecular |
C60H125N15O25S |
|---|---|
Peso molecular |
1488.8 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6R)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13-,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12-,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 |
Clave InChI |
RDEIXVOBVLKYNT-VYTYTLIFSA-N |
SMILES isomérico |
C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




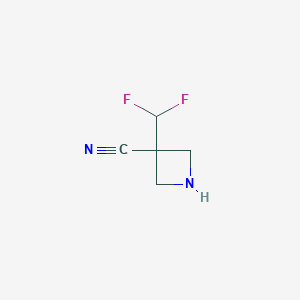
![1-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012150.png)
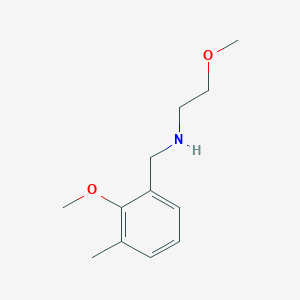
![7-Benzyl-7-azaspiro[3.5]nonan-1-one](/img/structure/B13012163.png)
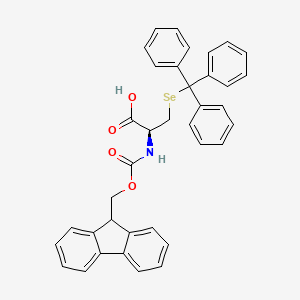
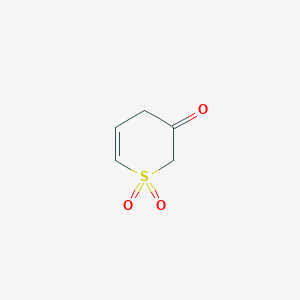
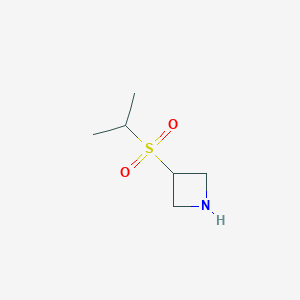

![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13012179.png)
![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B13012181.png)

